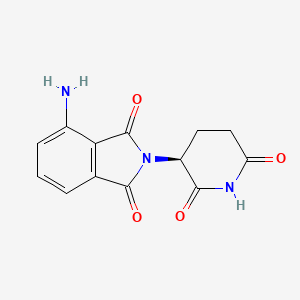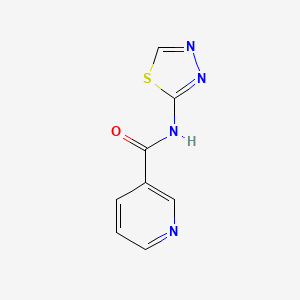
TGN-020
Vue d'ensemble
Description
“N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C₈H₆N₄OS . It is known to inhibit Aquaporin 4 (AQP4), the most abundant water channel in the brain . This compound is part of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide”, involves various chemical reactions . For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole scaffold, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” include a mass of 206.2258 dalton and a chemical formula of C₈H₆N₄OS .Applications De Recherche Scientifique
1. Atténuation de l'inflammation et de l'apoptose après un accident ischémique cérébral suivi d'une reperfusion TGN-020 a été montré pour atténuer l'inflammation et l'apoptose après un accident ischémique cérébral suivi d'une reperfusion chez la souris par le biais du système glymphatique et de la voie de signalisation ERK1/2 . Le composé atténue l'inflammation et l'apoptose cellulaire induite par l'ischémie-reperfusion grâce à l'amélioration de la fonction glymphatique et à l'inhibition de la voie ERK1/2 .
2. Amélioration des résultats fonctionnels après un accident ischémique cérébral L'inhibition aiguë de l'AQP4 par le this compound a été trouvée pour améliorer les résultats fonctionnels en atténuant l'œdème et l'astrogliose périnfarienne après un accident ischémique cérébral . Le composé favorise le rétablissement neurologique en diminuant l'œdème cérébral au stade précoce et en atténuant l'astrogliose périnfarienne et la dépolarisation de l'AQP4 au stade subaigu après un accident vasculaire cérébral .
Amélioration du drainage du LCR après une ischémie-reperfusion
this compound accélère l'élimination d'Aβ et réduit l'accumulation du peptide Aβ dans le parenchyme cérébral en améliorant le drainage du LCR après une ischémie-reperfusion, contribuant ainsi à l'atténuation de la neuroinflammation induite par le dépôt d'Aβ .
Inhibition de l'aquaporine 4 (AQP4)
this compound est connu pour inhiber l'aquaporine 4 (AQP4), une protéine de canal aqueux qui joue un rôle crucial dans la formation de l'œdème cérébral . L'inhibition aiguë de l'AQP4 après un accident vasculaire cérébral diminue l'œdème cérébral .
Atténuation de l'astrogliose périnfarienne
this compound a été trouvé pour atténuer l'astrogliose périnfarienne, un changement pathologique crucial après un accident vasculaire cérébral ischémique . Le composé réduit l'étendue de l'astrogliose et la dépolarisation de l'AQP4 dans la région périnfarienne .
6. Réduction du gonflement du cerveau et des volumes de lésion this compound a été montré pour réduire le gonflement du cerveau et les volumes de lésion après un accident vasculaire cérébral . Le composé présente des effets neuroprotecteurs en réduisant l'œdème cérébral et les volumes de lésion au stade précoce après un accident vasculaire cérébral .
Mécanisme D'action
Target of Action
TGN-020, also known as N-(1,3,4-thiadiazol-2-yl)nicotinamide or N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide or N-(1,3,4-THIADIAZOLYL)NICOTINAMIDE, is an inhibitor of Aquaporin 4 (AQP4) . AQP4 is the most abundant water channel in the brain , playing a crucial role in maintaining fluid homeostasis and enabling water movement across barrier membranes .
Mode of Action
This compound interacts with AQP4 to inhibit its activity . This interaction affects the mechanisms involved in water homeostasis in the brain and the clearance of brain parenchyma from various metabolites . The inhibition of AQP4 by this compound can lead to a disruption of the glymphatic system’s functioning .
Biochemical Pathways
This compound affects the glymphatic and ERK1/2 signaling pathways . The glymphatic system, which depends on AQP4, is involved in the clearance of waste products from the brain . The ERK1/2 pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and cell cycle progression . This compound significantly reduces the expression of p-ERK1/2 and p-MEK1/2 .
Pharmacokinetics
It is known that this compound can be administered via injection into the cerebrospinal fluid of the lateral ventricle of the brain . This method of administration allows this compound to directly interact with its target, AQP4, in the brain .
Result of Action
The inhibition of AQP4 by this compound can lead to various effects at the molecular and cellular levels. For instance, in a rat model of Parkinson’s disease, this compound accelerated the transition from the preclinical to clinical stages of the disease, as evidenced by a progression of neurodegeneration in the nigrostriatal system and the development of Parkinson’s disease-like motor symptoms . In a mouse model of cerebral ischemia–reperfusion injury, this compound alleviated inflammation and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the effect of this compound can be influenced by the presence of other molecules. This compound has been suggested to be an AQP4 inhibitor based on Xenopus laevis oocyte swelling assays . The inhibitory action of this compound and many other molecules has been challenged, and many have aqp4-independent effects on brain water transport . Therefore, the specific environment in which this compound is used can significantly influence its action and efficacy.
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEGZHOPKZFKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400268 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51987-99-6 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of TGN-020?
A1: this compound is a potent and selective inhibitor of Aquaporin-4 (AQP4) [, , , ]. AQP4 is a water channel protein abundantly expressed in the central nervous system, primarily in astrocyte end-feet [, ].
Q2: How does this compound interact with AQP4?
A2: While the exact binding mechanism of this compound to AQP4 is still under investigation, it is hypothesized that this compound interacts with specific amino acid residues within the AQP4 channel pore, effectively blocking water transport [, ].
Q3: What are the downstream effects of AQP4 inhibition by this compound?
A3: Inhibition of AQP4 by this compound has been shown to:
- Reduce brain edema: In various preclinical models of stroke, traumatic brain injury, and spinal cord injury, this compound administration significantly reduced edema formation and improved neurological outcomes [, , , , ].
- Attenuate neuroinflammation: this compound treatment has been associated with decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and reduced astrogliosis in models of stroke and neuropathic pain [, , ].
- Modulate glymphatic function: Research suggests that this compound can influence the glymphatic system, a brain-wide network responsible for clearing waste products. Studies have reported both impaired and enhanced glymphatic transport with this compound, highlighting the complex interplay between AQP4 and this system [, ].
- Influence neuronal activity: By modulating astrocyte volume and potassium buffering, AQP4 inhibition with this compound can indirectly influence the activity of nearby neurons. For example, studies in the hypothalamus have shown that this compound can alter the firing rate of vasopressin neurons [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H6N4OS, and its molecular weight is 206.24 g/mol [].
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research excerpts do not include specific spectroscopic data, it's important to note that techniques like NMR and mass spectrometry are routinely used for structural characterization of compounds like this compound [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




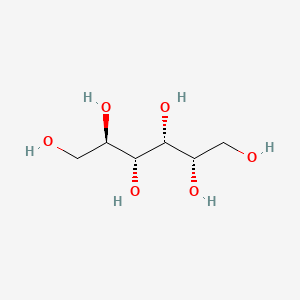
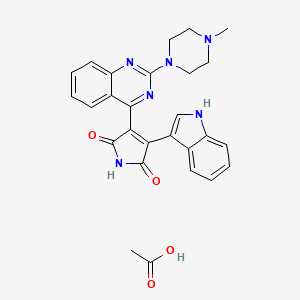

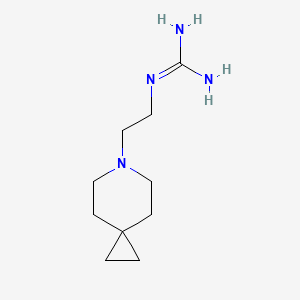
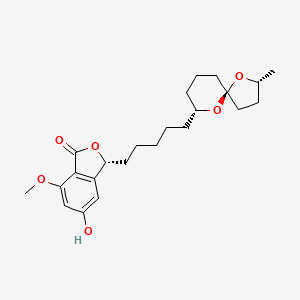

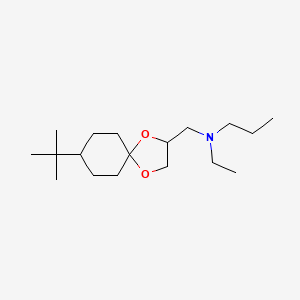
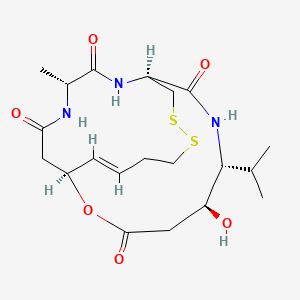
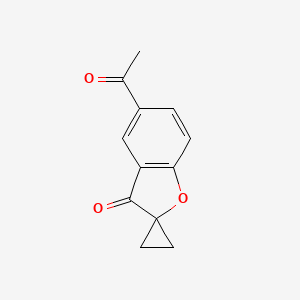
![4-[[2-[(2-Cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B1682173.png)

